molecular formula C9H5Br2N3O2 B15055803 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15055803
M. Wt: 346.96 g/mol
InChI Key: YUMORDCVZXRVJN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-bromoaniline with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cyclization reaction with an appropriate alkyne, such as ethyl propiolate, in the presence of a copper catalyst to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of bromine atoms and the carboxylic acid group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Bromo-2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
  • 5-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-Bromo-2-(2-bromophenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of these atoms and the triazole ring structure contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5Br2N3O2

Molecular Weight

346.96 g/mol

IUPAC Name

5-bromo-2-(2-bromophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H5Br2N3O2/c10-5-3-1-2-4-6(5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H,15,16)

InChI Key

YUMORDCVZXRVJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)Br)C(=O)O)Br

Origin of Product

United States

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